molecular formula C9H11F2N B1420276 N-Ethyl-2,3-difluorobenzylamine CAS No. 1152832-76-2

N-Ethyl-2,3-difluorobenzylamine

Cat. No.: B1420276
CAS No.: 1152832-76-2
M. Wt: 171.19 g/mol
InChI Key: NGXWXGQLUPFRHH-UHFFFAOYSA-N
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Description

N-Ethyl-2,3-difluorobenzylamine is an organic compound with the molecular formula C9H11F2N. It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions, and an ethyl group is attached to the nitrogen atom. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

N-Ethyl-2,3-difluorobenzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is involved in the preparation of bioactive molecules that can be used in biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2,3-difluorobenzylamine can be synthesized through several methods. One common approach involves the reduction of 2,3-difluorobenzonitrile using hydrogen and a suitable catalyst such as Raney nickel or ruthenium precursor catalysts. The reaction typically occurs under high pressure and temperature conditions to achieve a good yield .

Industrial Production Methods

For industrial-scale production, the reduction of 2,3-difluorobenzonitrile is often preferred due to its efficiency and scalability. The process involves the use of nitrile oxidoreductase enzymes, which offer a more environmentally friendly and safer alternative to traditional chemical reduction methods .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,3-difluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzylamines, amides, and nitriles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Ethyl-2,3-difluorobenzylamine depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2,3-difluorobenzylamine is unique due to the specific positioning of the fluorine atoms and the ethyl group attached to the nitrogen. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

N-[(2,3-difluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXWXGQLUPFRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655750
Record name N-[(2,3-Difluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152832-76-2
Record name N-[(2,3-Difluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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